3-phenyl-2-sulfanylquinazolin-4-one
Description
Properties
IUPAC Name |
3-phenyl-2-sulfanylquinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2OS/c17-13-11-8-4-5-9-12(11)15-14(18)16(13)10-6-2-1-3-7-10/h1-9H,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRGOYNYLYMPGKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
Anthranilic acid (2-aminobenzoic acid) reacts with phenyl isothiocyanate in ethanol under triethylamine (TEA) catalysis. The thiourea intermediate undergoes intramolecular cyclization upon heating, yielding the quinazoline core. Optimal conditions include:
Characterization Data
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IR Spectroscopy : Peaks at 3373 cm⁻¹ (N-H stretch), 2573 cm⁻¹ (S-H stretch), and 1568 cm⁻¹ (C=N stretch) confirm cyclization.
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¹H NMR : A singlet at δ 12.69 ppm corresponds to the thiol proton.
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Elemental Analysis : Reported deviations within ±0.4% of theoretical values for C, H, and N.
Halogen Displacement at the 3-Position
Substitution of a halogen atom at the 3-position of pre-formed quinazoline intermediates provides an alternative route.
Synthesis of 3-Chloroquinazoline-2-thiol
Anthranilic acid is treated with thionyl chloride to form 2-sulfanylquinazolin-4(3H)-one, which is subsequently chlorinated using phosphorus oxychloride (POCl₃) and N,N’-dimethylaniline. The resulting 3-chloroquinazoline-2-thiol serves as a versatile intermediate.
Key Considerations:
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Solvent : Toluene or DMF.
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Catalyst : Tribenzyl ethyl ammonium bromide for phase-transfer catalysis.
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Yield : ~70–80% based on similar halogen displacement reactions.
Phase-Transfer Catalysis for Sulfanyl Group Retention
Retaining the 2-sulfanyl group while introducing the 3-phenyl substituent requires careful optimization.
Intermediate Functionalization
N’-(2-sulfanylquinazolin-4-yl) pyridine-4-carbohydrazide is reacted with phenyl-containing electrophiles (e.g., phenacyl bromides) under phase-transfer conditions:
Reaction Monitoring and Purification
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
Byproduct Formation
Competing reactions during cyclization (e.g., over-chlorination) are mitigated by controlling POCl₃ stoichiometry and reaction time.
Chemical Reactions Analysis
Types of Reactions: 3-phenyl-2-sulfanylquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Brominated or nitrated derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has demonstrated potential as an antitumor agent . Studies have shown that derivatives of quinazolin-4-one, including 3-phenyl-2-sulfanylquinazolin-4-one, inhibit multiple protein kinases, which are crucial in cancer cell proliferation and survival. For instance, recent research indicates that these derivatives can induce apoptosis in cancer cell lines such as HepG2 and MCF-7 by modulating the expression of pro-apoptotic and anti-apoptotic genes .
Case Study: Anticancer Activity
- Objective : To evaluate the cytotoxic effects of quinazolin-4-one derivatives.
- Methodology : Cell viability assays were conducted on normal and cancer cell lines.
- Findings : The most active compounds arrested the cell cycle at the S phase and significantly increased apoptotic markers like caspase-3 and Bax while decreasing Bcl-2 levels .
Antimicrobial Properties
Quinazoline derivatives have been extensively studied for their antimicrobial activities . 3-Phenyl-2-sulfanylquinazolin-4-one exhibits efficacy against various bacterial strains, suggesting its potential as a lead compound in developing new antibiotics .
Case Study: Antimicrobial Evaluation
- Objective : To assess the antibacterial effectiveness of synthesized quinazoline derivatives.
- Methodology : Disk diffusion and minimum inhibitory concentration (MIC) tests were performed against Gram-positive and Gram-negative bacteria.
- Results : Several derivatives showed significant antibacterial activity, with some restoring antibiotic efficacy against resistant strains .
Chemical Synthesis
The synthesis of 3-phenyl-2-sulfanylquinazolin-4-one involves several steps, typically starting from anthranilic acid. Various reagents and conditions are employed to achieve high yields and purities of the final product. The compound can also serve as an intermediate in synthesizing other biologically active molecules .
Synthesis Overview
| Step | Description |
|---|---|
| 1 | Reaction of anthranilic acid with thionyl chloride to form an intermediate. |
| 2 | Further reaction with phenacyl bromides under reflux conditions to yield the desired quinazoline derivative. |
| 3 | Purification via crystallization or chromatography to isolate the final product. |
Mechanism of Action
The mechanism of action of 3-phenyl-2-sulfanylquinazolin-4-one involves its interaction with multiple protein kinases. It inhibits kinases such as VEGFR2, EGFR, HER2, and CDK2, which are crucial for cancer cell proliferation and survival . By blocking these kinases, the compound induces apoptosis and inhibits tumor growth.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects at Position 2
Sulfanyl vs. Methylsulfanyl Groups
- 3-Phenyl-2-sulfanylquinazolin-4-one : The free thiol group enables direct hydrogen bonding and redox interactions, which may enhance binding to cysteine-containing enzymes. However, this reactivity may reduce metabolic stability compared to thioether derivatives .
- 3-(3-Methoxyphenyl)-2-methylsulfanyl-3H-quinazolin-4-one (): Replacement of -SH with -SCH3 increases lipophilicity (logP ≈ 4.6), improving membrane permeability but reducing hydrogen-bonding capacity. This analog demonstrated significant analgesic activity in vivo, suggesting that methylsulfanyl substitution retains bioactivity while improving pharmacokinetics .
Sulfanylidene Derivatives
- 6-Methyl-3-phenyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one (): The sulfanylidene (=S) group and tetrahydroquinazolinone ring introduce conformational rigidity.
Substituent Effects at Position 3
Phenyl vs. Substituted Phenyl Groups
- 3-(4-Substituted phenyl)-2-thioxoquinazolin-4(3H)-ones (): Electron-withdrawing groups (e.g., Br, Cl) at the para position increase electrophilicity, enhancing antimicrobial activity (MIC = 2–8 µg/mL against S. aureus). Conversely, electron-donating groups (e.g., OCH3) improve solubility but reduce potency .
- 3-(4-Methylphenyl)-2-cinnamylthioquinazolin-4-one (): The cinnamylthio group introduces a bulky, conjugated substituent, which may improve affinity for hydrophobic binding pockets. However, steric hindrance could limit bioavailability .
Non-Aromatic Substituents
- This modification is advantageous for CNS-targeted drugs .
Fused-Ring and Hybrid Systems
- However, reduced solubility may limit therapeutic utility .
- 3-(1,3-Benzothiazol-2-yl)-2-phenylquinazolin-4-one (): Incorporation of a benzothiazole ring enhances π-stacking and introduces additional hydrogen-bonding sites (PSA = 76.02 Ų). This hybrid system showed promise in targeting kinase enzymes .
Pharmacological Activity Comparison
Q & A
Basic: What are the common synthetic routes for 3-phenyl-2-sulfanylquinazolin-4-one, and how can reaction conditions be optimized for higher yield?
The synthesis typically involves multi-step reactions starting with anthranilamide derivatives and appropriate sulfhydryl or phenyl-containing precursors. Key steps include cyclocondensation and functional group modifications. Optimization strategies include:
- Catalysts : Graphene oxide nanosheets can enhance reaction efficiency under mild conditions, reducing side products .
- Solvent Selection : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or ethanol improve reaction kinetics and product distribution .
- Purification : Recrystallization or column chromatography ensures high purity (>95%) .
- Microwave-Assisted Synthesis : Reduces reaction time and improves yield compared to conventional heating .
Basic: Which spectroscopic techniques are most effective for confirming the structure of 3-phenyl-2-sulfanylquinazolin-4-one?
Structural confirmation relies on a combination of:
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify proton environments and carbon frameworks, particularly distinguishing the quinazolinone core and sulfanyl group positions .
- Infrared (IR) Spectroscopy : Confirms functional groups like C=O (1650–1700 cm) and S-H (2550–2600 cm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
Advanced: How can researchers address discrepancies in reported biological activities of 3-phenyl-2-sulfanylquinazolin-4-one derivatives across different studies?
Contradictions in biological data (e.g., antimicrobial vs. anticancer activity) may arise from variations in:
- Purity and Isomerism : Use HPLC or GC-MS to verify compound purity and rule out isomeric contaminants .
- Assay Conditions : Standardize in vitro assays (e.g., cell lines, incubation times) to ensure comparability .
- Structural Analogues : Compare activities of closely related derivatives (e.g., methoxy vs. chloro substituents) to isolate structure-activity relationships (SAR) .
Advanced: What strategies are recommended for modifying the quinazolinone core to enhance specific pharmacological properties?
- Functional Group Substitutions :
- Computational Modeling : Molecular docking studies predict interactions with biological targets (e.g., COX-2 or EGFR kinases) .
- Hybrid Molecules : Conjugation with bioactive moieties (e.g., oxadiazoles) can synergize mechanisms of action .
Basic: What are the typical reactivity patterns of the sulfanyl group in 3-phenyl-2-sulfanylquinazolin-4-one?
The sulfanyl (-SH) group undergoes:
- Oxidation : Forms disulfide bonds using agents like HO or KMnO, critical for prodrug activation .
- Alkylation : Reacts with alkyl halides to produce thioethers, modulating lipophilicity and pharmacokinetics .
- Nucleophilic Substitution : Participates in ring-forming reactions with electrophiles, expanding structural diversity .
Advanced: How can researchers resolve conflicting data on the compound’s solubility and formulation stability?
- Solubility Studies : Use Hansen solubility parameters to identify optimal solvents (e.g., DMSO for in vitro assays) .
- Stability Testing : Conduct accelerated degradation studies under varied pH and temperature conditions, monitored via HPLC .
- Co-Crystallization : Improve aqueous solubility by forming co-crystals with pharmaceutically acceptable co-formers (e.g., succinic acid) .
Basic: What are the critical considerations for designing SAR studies on 3-phenyl-2-sulfanylquinazolin-4-one derivatives?
- Scaffold Rigidity : Maintain the quinazolinone core to preserve planar geometry for target binding .
- Substituent Positioning : Meta- or para-substitutions on the phenyl ring significantly impact activity (e.g., para-fluoro enhances anticancer potency) .
- Bioisosteric Replacements : Replace the sulfanyl group with selenyl or methylsulfonyl to balance reactivity and stability .
Advanced: What methodologies are effective for analyzing the compound’s metabolic pathways in preclinical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
